N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a 2,4-dimethoxyphenyl substituent on the thiazole ring and a morpholinosulfonyl group attached to the benzamide moiety. Key physicochemical properties include a molecular weight of approximately 487.56 g/mol (calculated) and expected solubility in polar aprotic solvents due to the sulfonyl and morpholine groups.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-29-16-5-8-18(20(13-16)30-2)19-14-32-22(23-19)24-21(26)15-3-6-17(7-4-15)33(27,28)25-9-11-31-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUVXGIVHKFGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Introduction of the Morpholine Sulfonyl Group: The thiazole intermediate is then reacted with morpholine and chlorosulfonic acid to introduce the morpholine sulfonyl group.
Coupling with Benzamide: Finally, the compound is coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2), sodium hydroxide (NaOH)
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced forms of the benzamide moiety
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that thiazole-based compounds effectively inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as anticancer agents .
2. Antimicrobial Properties
The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds with similar structures have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to their ability to disrupt bacterial cell wall synthesis and function .
3. Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in disease pathways. For example, its morpholino sulfonyl group could enhance binding affinity to target enzymes implicated in cancer progression or inflammatory responses .
Case Study 1: Anticancer Research
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various thiazole derivatives and assessed their cytotoxicity against different cancer cell lines. Among these derivatives, one compound exhibited IC values significantly lower than those of standard chemotherapeutics, indicating a promising lead for further drug development .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of thiazole derivatives was conducted to evaluate their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives displayed potent antibacterial activity, suggesting that modifications to the thiazole structure could enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Similarities and Differences
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide):
- Shares the thiazole-benzamide scaffold but substitutes the 2,4-dimethoxyphenyl group with a 2,5-dimethylphenyl ring.
- The sulfonamide group is linked to piperidine instead of morpholine.
Compound 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide):
- Features a bulkier 4-propylpiperidine sulfonamide group.
- Impact : Increased steric hindrance may reduce binding affinity to certain targets but improve selectivity .
Compound 4–23 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide):
- Contains a dimethoxyphenylsulfonyl group but lacks the thiazole ring.
- Impact : The absence of the thiazole core may limit interactions with thiazole-specific binding pockets in enzymes or receptors .
Key Observations :
- Morpholinosulfonyl groups (as in the target compound) are less lipophilic than piperidine derivatives, which may improve aqueous solubility but reduce cell permeability .
- Thiazole derivatives with electron-donating methoxy groups (e.g., 2,4-dimethoxyphenyl) exhibit enhanced stability in oxidative environments compared to alkyl-substituted analogs .
Inflammatory Pathway Modulation
Compounds with thiazole-benzamide scaffolds, such as 2D216 and 2E151, enhance NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) when combined with TLR agonists like LPS or MPLA . The target compound’s morpholinosulfonyl group may similarly potentiate adjuvant activity by stabilizing protein-ligand interactions in signaling complexes.
Anticancer and Antimicrobial Potential
Analogous thiazole derivatives (e.g., 5p, 5q in ) demonstrate antiproliferative activity against metastatic cancer cells, likely via inhibition of kinase pathways or microtubule assembly.
Biological Activity
The compound N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 440.58 g/mol
- Functional Groups: Thiazole, benzamide, morpholine, methoxy groups
This compound features a thiazole ring linked to a morpholine sulfonamide and a dimethoxyphenyl group, which may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing new benzimidazole and benzothiazole derivatives, compounds were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain thiazole derivatives exhibited significant cytotoxic effects:
| Compound ID | Cell Line | IC (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that thiazole-based compounds can effectively inhibit tumor cell proliferation in vitro, with varying potency across different cell lines .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored. In vitro tests against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus demonstrated that certain derivatives showed promising antibacterial activity.
Summary of Antimicrobial Findings
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antibiotics .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction: Similar compounds have shown the ability to bind within the minor groove of DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition: The compound may act as an inhibitor of histone demethylases, which are implicated in various cancers and other diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
